6-Nonen-1-ol, (6E)-

Description

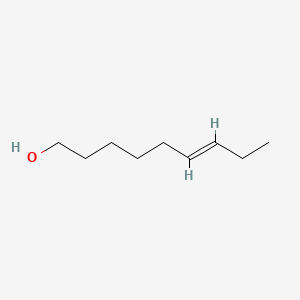

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-non-6-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHRZBIBSSVCEL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885502 | |

| Record name | 6-Nonen-1-ol, (6E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-19-9, 40709-05-5 | |

| Record name | (E)-6-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonen-1-ol, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonen-1-ol, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Nonen-1-ol, (6E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONEN-1-OL, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62SS82MX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(6E)-6-Nonen-1-ol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6E)-6-Nonen-1-ol is an organic compound classified as an unsaturated fatty alcohol. Its structure consists of a nine-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond in the trans or E configuration at the sixth carbon position. This technical guide provides a summary of its chemical structure, properties, and available data.

Chemical Structure and Properties

The fundamental characteristics of (6E)-6-Nonen-1-ol are summarized below.

Table 1: Chemical and Physical Properties of (6E)-6-Nonen-1-ol

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [2][4] |

| IUPAC Name | (6E)-Non-6-en-1-ol | [4] |

| CAS Registry Number | 31502-19-9 | [1][3] |

| Boiling Point | 115 °C at 20 mmHg | [2] |

| Density | 0.85 g/mL | [2] |

| Refractive Index | 1.4510 | [2] |

| Solubility | Soluble in alcohol. Estimated water solubility of 619.3 mg/L at 25 °C. | |

| Appearance | Colorless to pale yellow liquid (estimated). |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) provides mass spectrometry data for (6E)-6-Nonen-1-ol, which can be utilized for its identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of publicly available scientific literature and databases did not yield specific ¹H NMR or ¹³C NMR spectroscopic data for (6E)-6-Nonen-1-ol. This information is essential for the unambiguous confirmation of its chemical structure.

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the biological activity of (6E)-6-Nonen-1-ol or its involvement in any specific signaling pathways. This presents an opportunity for novel research into the potential pharmacological or biological effects of this compound. Given its structural similarity to other fatty alcohols that exhibit biological activities, it could be a candidate for screening in various biological assays.

Experimental Workflow for Investigating Biological Activity

For researchers interested in exploring the biological effects of (6E)-6-Nonen-1-ol, a general experimental workflow is proposed.

Figure 1. A generalized workflow for the investigation of the biological activity of a novel compound like (6E)-6-Nonen-1-ol.

(6E)-6-Nonen-1-ol is a fatty alcohol with well-defined chemical and physical properties. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, comprehensive spectroscopic characterization (specifically NMR data), and biological activity. This presents a clear opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields, including drug discovery and materials science. Researchers are encouraged to undertake studies to synthesize and characterize this molecule and to investigate its biological profile.

References

6-Nonen-1-ol, (6E)- CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-6-Nonen-1-ol, a key aliphatic alcohol. Included are its CAS number, molecular formula, detailed physicochemical data, and a representative experimental protocol for its stereoselective synthesis.

Chemical Identity and Properties

(6E)-6-Nonen-1-ol, also known as trans-6-Nonen-1-ol, is an organic compound classified as a fatty alcohol. Its structure consists of a nine-carbon chain with a terminal alcohol functional group and a carbon-carbon double bond in the trans (E) configuration at the sixth position.

Table 1: Chemical Identifiers for (6E)-6-Nonen-1-ol

| Identifier | Value |

| CAS Number | 31502-19-9[1] |

| Molecular Formula | C9H18O[1] |

| IUPAC Name | (E)-non-6-en-1-ol |

| Synonyms | trans-6-Nonen-1-ol, 6-(E)-Nonen-1-ol[1] |

| Molecular Weight | 142.24 g/mol |

| InChI Key | XJHRZBIBSSVCEL-ONEGZZNKSA-N[1] |

Table 2: Physicochemical Properties of (6E)-6-Nonen-1-ol

| Property | Value | Source |

| Boiling Point | 115 °C (at 20 mmHg) | PubChem |

| Density | 0.85 g/mL | PubChem |

| Refractive Index | 1.451 | PubChem |

| Solubility | Insoluble in water, soluble in fixed oils.[2] | JECFA |

Table 3: Spectroscopic Data Summary for (6E)-6-Nonen-1-ol

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data available via PubChem CID 5362811 |

| ¹³C NMR | Data available for the (6Z) isomer via PubChem CID 5362792[2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 41, 67. Data available via NIST WebBook and PubChem[1] |

| Infrared (IR) Spectroscopy | Data available via PubChem CID 5362811 |

Experimental Protocols: Stereoselective Synthesis

The synthesis of (6E)-6-Nonen-1-ol can be effectively achieved via a Wittig reaction, which is a reliable method for creating a carbon-carbon double bond with stereochemical control. The following protocol describes a plausible route for its synthesis.

Objective: To synthesize (6E)-6-Nonen-1-ol from propanal and a protected 6-hydroxyhexyl phosphonium ylide.

Materials:

-

(6-Hydroxyhexyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Propanal

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Detailed Methodology:

Step 1: Preparation of the Phosphonium Ylide

-

Under an inert atmosphere (e.g., nitrogen or argon), add (6-hydroxyhexyl)triphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH), to the solution to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: The Wittig Reaction

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of propanal in anhydrous THF dropwise to the ylide solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired (6E)-6-Nonen-1-ol and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure (6E)-6-Nonen-1-ol.

Step 4: Characterization

-

Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with literature data. The (E)-configuration is typically favored when using non-stabilized ylides under salt-free conditions.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of (6E)-6-Nonen-1-ol as detailed in the experimental protocol.

Caption: Workflow for the synthesis of (6E)-6-Nonen-1-ol.

References

The Ubiquitous Presence of (E)-6-nonen-1-ol in the Plant Kingdom: A Technical Overview for Researchers

(E)-6-nonen-1-ol, a volatile organic compound with a characteristic fresh, green, and melon-like aroma, is a significant contributor to the flavor and fragrance profiles of numerous plant species. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic pathways, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, flavor and fragrance chemistry, and drug development who are interested in the biological significance and potential applications of this C9 aliphatic alcohol.

Natural Occurrence of (E)-6-nonen-1-ol

(E)-6-nonen-1-ol has been identified as a natural volatile constituent in a variety of plants, where it plays a crucial role in their characteristic aroma. Its presence has been confirmed in several fruits and vegetables, often alongside its Z-isomer, (Z)-6-nonen-1-ol, and the corresponding aldehyde, (E)-6-nonenal. The concentration of these compounds can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions.

Below is a summary of the quantitative data available for (E)-6-nonen-1-ol and related C9 compounds in selected plant species.

| Plant Species | Cultivar/Variety | Plant Part | (E)-6-nonen-1-ol (µg/g FW) | Related C9 Compounds (µg/g FW) | Reference(s) |

| Cucumber (Cucumis sativus L.) | RIL Population (Q16xQ24) | Fruit | 0.003 - 0.083 | (E)-6-nonenal: 0.005 - 0.15 | [1] |

| Pepino (Solanum muricatum) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: 0.9467 mg/kg | [2] |

| Cantaloupe (Cucumis melo L. var. cantalupensis) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: Present | [3] |

| Melon (Cucumis melo L.) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: Present | [4] |

| Maize (Zea mays) | Not specified | Not specified | Present (ND) | - | [4] |

| Peas (Pisum sativum) | Not specified | Not specified | Present (ND) | - | [4] |

ND: Not determined quantitatively in the cited study, but its presence was confirmed. FW: Fresh Weight

Biosynthesis of (E)-6-nonen-1-ol in Plants

The biosynthesis of (E)-6-nonen-1-ol is intrinsically linked to the lipoxygenase (LOX) pathway, a major metabolic route for the production of a wide range of biologically active compounds in plants known as oxylipins. This pathway is typically initiated in response to tissue damage or developmental cues.

The primary precursors for C9 aldehydes and alcohols are the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). The key enzymatic steps are as follows:

-

Lipoxygenase (LOX) Action: The pathway begins with the dioxygenation of linoleic or α-linolenic acid by a specific lipoxygenase enzyme. In the context of C9 compound formation, a 9-lipoxygenase (9-LOX) catalyzes the introduction of a hydroperoxy group at the C-9 position of the fatty acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 9-hydroperoxyoctadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of a C9 aldehyde, specifically (Z)-6-nonenal, and a C9 oxo-acid.

-

Isomerization: It is hypothesized that (Z)-6-nonenal can undergo isomerization to the more stable (E)-isomer, (E)-6-nonenal.

-

Reduction to Alcohol: The final step in the formation of (E)-6-nonen-1-ol is the reduction of the aldehyde group of (E)-6-nonenal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a related reductase enzyme, which utilizes NADH or NADPH as a cofactor. While the involvement of ADH is widely accepted, the specific isoform responsible for this conversion in different plant species is an area of ongoing research.

Experimental Protocols for the Analysis of (E)-6-nonen-1-ol

The analysis of volatile compounds like (E)-6-nonen-1-ol from complex plant matrices requires sensitive and selective analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Steps:

-

Sample Preparation: A known weight of the plant material (e.g., fruit pulp, leaves) is homogenized. The homogenate is then transferred to a sealed headspace vial. To enhance the release of volatiles and inhibit enzymatic activity that could alter the volatile profile, a saturated solution of sodium chloride is often added.

-

Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with agitation to facilitate the partitioning of volatile compounds from the sample matrix to the headspace and their subsequent adsorption onto the SPME fiber.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

-

Separation: The desorbed compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5ms, HP-5ms). A programmed temperature gradient is used to achieve optimal separation.

-

Identification: The separated compounds are introduced into the mass spectrometer. Identification of (E)-6-nonen-1-ol is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample prior to extraction. A calibration curve is constructed using known concentrations of the (E)-6-nonen-1-ol standard.

-

Conclusion

(E)-6-nonen-1-ol is a naturally occurring volatile compound that significantly influences the sensory properties of many plants. Its biosynthesis via the lipoxygenase pathway from common fatty acids highlights a key metabolic route for the generation of flavor and aroma compounds. The established analytical methods, particularly HS-SPME-GC-MS, provide a robust framework for its identification and quantification. Further research into the specific enzymes involved in its biosynthesis, particularly the terminal alcohol dehydrogenase, and a broader quantitative survey across different plant species will provide a deeper understanding of its physiological role and potential for various industrial applications.

References

Physical properties like boiling point and density of (6E)-6-nonen-1-ol

An In-depth Technical Guide to the Physical Properties of (6E)-6-Nonen-1-ol

This technical guide provides a detailed overview of the key physical properties of (6E)-6-nonen-1-ol, a long-chain aliphatic alcohol. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development engaged in the characterization and use of this compound. This document outlines its boiling point and density, provides standard experimental methodologies for their determination, and presents a logical workflow for property verification.

Physical Properties

(6E)-6-Nonen-1-ol, also known as (E)-6-nonen-1-ol, is an organic compound with the molecular formula C₉H₁₈O. Its physical characteristics are essential for handling, purification, and application in various research and industrial settings.

Quantitative Data Summary

The primary physical constants for (6E)-6-nonen-1-ol are summarized in the table below. These values are critical for procedures such as distillation and for calculating reaction stoichiometry.

| Physical Property | Value | Conditions |

| Boiling Point | 203.6 ± 8.0 °C | @ 760 mmHg |

| 95 - 96 °C | @ 12 mmHg | |

| Density | 0.844 ± 0.06 g/cm³ | Standard conditions |

| Molecular Weight | 142.24 g/mol | |

| Refractive Index | 1.448 |

Experimental Protocols

The following sections describe standard laboratory protocols for determining the boiling point and density of liquid organic compounds like (6E)-6-nonen-1-ol.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental property used to identify and assess the purity of a liquid. Since values are reported at both atmospheric and reduced pressures, both methods are relevant.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig or similar)

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

For vacuum distillation: a vacuum pump, manometer, and vacuum adapter

Procedure (Atmospheric Pressure):

-

Place a sample of (6E)-6-nonen-1-ol (10-20 mL) into a dry round-bottom flask.

-

Add 2-3 boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using a heating mantle.

-

Record the temperature when the liquid begins to boil and a stable ring of condensate forms on the thermometer. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed during steady distillation.

Procedure (Vacuum Distillation):

-

Follow steps 1-3 of the atmospheric pressure procedure.

-

Connect the vacuum adapter of the apparatus to a vacuum pump via a trap and a manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Once the pressure is stable, begin heating the sample.

-

Record the temperature and the precise pressure at which the compound steadily distills. This pair of values constitutes the boiling point at reduced pressure.

Density Determination (Pycnometer Method)

Density is the mass per unit volume and is another key indicator of a substance's identity and purity.

Objective: To accurately measure the mass of a precise volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the (6E)-6-nonen-1-ol sample, ensuring no air bubbles are present. Insert the stopper, forcing excess liquid out through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density, typically deionized water.

-

Repeat steps 3 and 4 for the reference liquid and record the mass (m₃).

-

Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the specific temperature of the measurement.

Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the acquisition, purification, and physical characterization of a chemical sample such as (6E)-6-nonen-1-ol.

Caption: Logical workflow for the characterization of (6E)-6-nonen-1-ol.

Solubility Profile of (6E)-6-Nonen-1-ol in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of (6E)-6-Nonen-1-ol, a long-chain unsaturated alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound as an intermediate or a component in their formulations.

Executive Summary

(6E)-6-Nonen-1-ol is an aliphatic alcohol with a nine-carbon chain and a single double bond in the trans configuration at the sixth position. Its structure, featuring a polar hydroxyl (-OH) head and a nonpolar hydrocarbon tail, dictates its solubility behavior. While specific quantitative solubility data for (6E)-6-Nonen-1-ol is not extensively published, its solubility can be reliably predicted based on the principle of "like dissolves like" and data from structurally similar long-chain alcohols. Generally, (6E)-6-Nonen-1-ol is expected to be readily soluble in a wide range of common organic solvents but will exhibit low solubility in water.

Predicted Solubility of (6E)-6-Nonen-1-ol

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For (6E)-6-Nonen-1-ol, the hydroxyl group can participate in hydrogen bonding, while the C9 hydrocarbon chain engages in van der Waals forces.

-

Polar Protic and Aprotic Solvents: Solvents like ethanol, methanol, and acetone can act as hydrogen bond acceptors and, in the case of protic solvents, donors. They can also interact with the nonpolar chain. Therefore, (6E)-6-Nonen-1-ol is expected to be miscible or highly soluble in these solvents.

-

Nonpolar Solvents: Solvents such as hexane and toluene primarily interact through van der Waals forces. The long hydrocarbon tail of (6E)-6-Nonen-1-ol allows for favorable interactions with these nonpolar solvents, leading to high solubility.

-

Aqueous Solubility: The hydrophobic nature of the nine-carbon chain significantly outweighs the hydrophilic character of the single hydroxyl group. Consequently, (6E)-6-Nonen-1-ol has very low solubility in water. Alcohols with more than seven carbon atoms are generally considered to have low water solubility.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of (6E)-6-Nonen-1-ol in various common organic solvents at standard temperature and pressure. This data is based on the solubility characteristics of similar C6-C12 long-chain alcohols, which are generally soluble in most organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Primary Intermolecular Forces |

| Hexane | Nonpolar | Miscible | Van der Waals forces |

| Toluene | Nonpolar | Miscible | Van der Waals forces, π-stacking |

| Dichloromethane | Polar Aprotic | Miscible | Dipole-dipole, Van der Waals |

| Acetone | Polar Aprotic | Miscible | Dipole-dipole, Hydrogen bonding (acceptor) |

| Ethanol | Polar Protic | Miscible | Hydrogen bonding, Van der Waals |

| Methanol | Polar Protic | Miscible | Hydrogen bonding, Van der Waals |

| Water | Polar Protic | Low / Sparingly Soluble | Hydrogen bonding (unfavorable due to large nonpolar chain) |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a general method for determining the solubility of a liquid compound like (6E)-6-Nonen-1-ol in an organic solvent.

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the concentration of (6E)-6-Nonen-1-ol in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

-

(6E)-6-Nonen-1-ol (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Scintillation vials or test tubes with secure caps

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Centrifuge (optional)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Supersaturated Solution: In a series of vials, add an excess amount of (6E)-6-Nonen-1-ol to a known volume of the organic solvent. An "excess amount" ensures that undissolved solute will be present after equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solute to separate (either by settling or creaming). If separation is slow, the vials may be centrifuged.

-

Sampling: Carefully extract a clear aliquot of the saturated supernatant (the solvent layer) using a syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.

-

Quantification:

-

Gravimetric Method: Weigh the filtered aliquot and then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is obtained. The solubility can be calculated as grams of solute per volume or weight of the solvent.

-

Chromatographic Method (Preferred): Prepare a series of calibration standards of (6E)-6-Nonen-1-ol in the chosen solvent. Dilute the filtered saturated solution with a known volume of solvent and analyze it using GC-FID. Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting: Express the solubility in standard units such as g/100 mL, mg/L, or mol/L at the specified temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualized Workflows

The following diagrams illustrate logical and experimental workflows relevant to assessing and determining the solubility of (6E)-6-Nonen-1-ol.

(6E)-6-Nonen-1-ol: A Technical Guide for Researchers

An In-depth Examination of a Key Volatile Organic Compound in Semiochemical Research and Drug Development

Abstract

(6E)-6-Nonen-1-ol is a volatile organic compound of significant interest to researchers in chemical ecology, pest management, and drug development. As a semiochemical, it plays a crucial role in the communication of various insect species, acting as an attractant. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthesis, biological activity, and analytical and synthetic protocols related to (6E)-6-Nonen-1-ol. The information presented herein is intended to serve as a valuable resource for scientists engaged in the study and application of this important molecule.

Chemical and Physical Properties

(6E)-6-Nonen-1-ol is a straight-chain unsaturated alcohol. Its chemical structure consists of a nine-carbon chain with a hydroxyl group at one terminus and a double bond in the trans (E) configuration between the sixth and seventh carbon atoms.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 31502-19-9 | [2] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 115 °C at 20 mmHg | [1] |

| Density | 0.85 g/mL | [1] |

| Refractive Index | 1.4510 | [1] |

| Solubility | Soluble in alcohol, insoluble in water | N/A |

| Synonyms | trans-6-Nonen-1-ol, (E)-6-Nonen-1-ol | [2] |

Natural Occurrence and Biosynthesis

While the specific natural occurrence of (6E)-6-Nonen-1-ol in many organisms is still under investigation, its isomers and related C9 compounds are found in various plants and insects. The related compound, cis-6-Nonenal, is a principal component in the aroma of muskmelons.[3]

The biosynthesis of C9 aldehydes and alcohols in plants is thought to originate from the fatty acid, γ-linolenic acid. This proposed pathway involves the action of two key enzymes: lipoxygenase and hydroperoxide lyase. Lipoxygenase introduces a hydroperoxide group into the fatty acid chain, which is then cleaved by hydroperoxide lyase to yield the C9 aldehyde. This aldehyde can be subsequently reduced to the corresponding alcohol, (6E)-6-Nonen-1-ol.

Caption: Proposed biosynthetic pathway of (6E)-6-Nonen-1-ol.

Biological Activity and Signaling Pathway

(6E)-6-Nonen-1-ol is recognized as a semiochemical, specifically an attractant for certain insect species. It has been identified as a component of the pheromone blend of the Mediterranean fruit fly (Ceratitis capitata) and the melon fly (Bactrocera cucurbitae).

The perception of (6E)-6-Nonen-1-ol in insects occurs in the antennae, where it binds to specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). Insect ORs are ligand-gated ion channels.[4][5] Upon binding of the odorant molecule, the receptor undergoes a conformational change, leading to the opening of an ion channel. This influx of ions depolarizes the neuronal membrane, generating an electrical signal that is transmitted to the brain for processing.

Caption: Olfactory signaling pathway for (6E)-6-Nonen-1-ol perception.

Experimental Protocols

Synthesis of (6E)-6-Nonen-1-ol

A laboratory-scale synthesis of (6E)-6-Nonen-1-ol can be adapted from the synthesis of related unsaturated alcohols. One potential route involves the Wittig reaction between a C6 phosphonium ylide and a C3 aldehyde, followed by reduction of the resulting alkene.

Materials:

-

1-Bromohexane

-

Triphenylphosphine

-

n-Butyllithium in hexanes

-

Propanal

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Preparation: React 1-bromohexane with triphenylphosphine in a suitable solvent to form the phosphonium salt. Treat the phosphonium salt with n-butyllithium at low temperature to generate the corresponding ylide.

-

Wittig Reaction: Add propanal to the ylide solution and allow the reaction to proceed to form 6-nonene. The geometry of the double bond will be a mixture of E and Z isomers.

-

Isomer Separation (Optional): The E and Z isomers can be separated at this stage using column chromatography if a pure isomer is required for subsequent steps.

-

Hydroboration-Oxidation: Treat the 6-nonene with a hydroborating agent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield a mixture of 6-nonen-1-ol and other isomeric alcohols.

-

Purification: Purify the (6E)-6-Nonen-1-ol from the reaction mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

The Role of (E)-6-nonen-1-ol as an Insect Semiochemical: A Technical Guide

(E)-6-nonen-1-ol, a volatile organic compound with a characteristic melon-like aroma, plays a significant role in the chemical ecology of various insect species. This aliphatic alcohol functions as a potent semiochemical, mediating interactions both between plants and insects (kairomone) and within insect populations (pheromone). This guide provides an in-depth analysis of the function, perception, and experimental evaluation of (E)-6-nonen-1-ol in key insect species.

Data Presentation: Quantitative Analysis of (E)-6-nonen-1-ol Activity

The following tables summarize the quantitative data on the behavioral and electrophysiological responses of various insect species to (E)-6-nonen-1-ol.

| Insect Species | Family | Order | Role of (E)-6-nonen-1-ol | Quantitative Electrophysiological Response (EAG) | Source |

| Bactrocera cucurbitae (Melon Fly) | Tephritidae | Diptera | Kairomone (Attractant) | 1.4 ± 0.1 mV (at 10 µg dose) | |

| Ceratitis capitata (Mediterranean Fruit Fly) | Tephritidae | Diptera | Kairomone (Attractant) | Strong antennal depolarization | |

| Lutzomyia longipalpis (Sandfly) | Psychodidae | Diptera | Pheromone (Aggregation) | Not specified | |

| Aedes aegypti (Yellow Fever Mosquito) | Culicidae | Diptera | Allomone (Repellent) | Not specified |

| Insect Species | Assay Type | Stimulus | Behavioral Response | Source |

| Bactrocera cucurbitae (Melon Fly) | Y-tube Olfactometer | Blend containing (E)-6-nonen-1-ol | 60-80% attraction of females | |

| Ceratitis capitata (Mediterranean Fruit Fly) | Field Traps | (E)-6-nonen-1-ol | Significant attractant | |

| Lutzomyia longipalpis (Sandfly) | Bioassay | Male-produced pheromone containing (E)-6-nonen-1-ol | Attraction of both males and females |

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to (E)-6-nonen-1-ol.

Methodology:

-

Insect Preparation: An adult insect is immobilized, and its head is excised. The head is then mounted onto a holder with conductive gel, with one electrode inserted into the head capsule and the other making contact with the tip of the antenna.

-

Stimulus Preparation: A solution of (E)-6-nonen-1-ol is prepared in a solvent like hexane at a specific concentration (e.g., 10 µg/µL). A small amount of this solution is applied to a filter paper strip.

-

Air Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antennal preparation.

-

Stimulus Delivery: The filter paper with the stimulus is placed inside a Pasteur pipette. A puff of air is then delivered through the pipette into the main airstream, carrying the volatile molecules to the antenna.

-

Data Acquisition: The change in electrical potential between the two electrodes is amplified and recorded using specialized software. The amplitude of the depolarization is measured as the EAG response.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to (E)-6-nonen-1-ol.

Methodology:

-

Apparatus: A Y-shaped glass tube is used. Each arm of the "Y" is connected to an airflow source.

-

Airflow: Purified and humidified air is passed through both arms at a constant rate.

-

Stimulus and Control: The odor source (e.g., a filter paper with (E)-6-nonen-1-ol) is placed in one arm, and a control (e.g., filter paper with solvent only) is placed in the other.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms.

-

Data Analysis: The number of insects choosing the stimulus arm versus the control arm is recorded and statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference.

Visualizations

Signaling Pathway

Caption: Generalized insect olfactory signaling pathway for the perception of (E)-6-nonen-1-ol.

Experimental Workflows

Caption: Workflow for Electroantennography (EAG) analysis of (E)-6-nonen-1-ol.

Caption: Workflow for a Y-tube olfactometer bioassay with (E)-6-nonen-1-ol.

Olfactory Response of Insects to (6E)-Nonen-1-ol: A Technical Guide

(6E)-Nonen-1-ol , a naturally occurring unsaturated alcohol found in various plant volatiles, plays a significant role in the chemical ecology of several insect species. This technical guide provides an in-depth analysis of the olfactory responses elicited by this compound in insects, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of novel pest management strategies.

Data Presentation: Quantitative Olfactory Responses

The following tables summarize the electrophysiological and behavioral responses of various insect species to (6E)-Nonen-1-ol as documented in scientific literature.

Table 1: Electroantennography (EAG) Responses to (6E)-Nonen-1-ol

| Insect Species | Sex | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |

| Bactrocera cucurbitae (Melon Fly) | Male | 10 | 0.52 ± 0.04 | |

| Bactrocera cucurbitae (Melon Fly) | Female | 10 | 0.48 ± 0.03 | |

| Bactrocera dorsalis (Oriental Fruit Fly) | Not Specified | Not Specified | Elicits response |

Table 2: Behavioral Responses to (6E)-Nonen-1-ol

| Insect Species | Assay Type | Concentration/Dose | Observed Behavior | Quantitative Measure | Reference |

| Bactrocera cucurbitae (Melon Fly) | Y-tube Olfactometer | 10 µg | Attraction | 70% preference | |

| Aedes aegypti (Yellow Fever Mosquito) | Oviposition Assay | 10 ppm | Oviposition Attractant | Oviposition Activity Index > 0.3 | |

| Aedes aegypti (Yellow Fever Mosquito) | Flight Activity | 100 µg/mL | Increased Activity | Dose-dependent increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections describe the standard protocols for evaluating insect olfactory responses to (6E)-Nonen-1-ol.

Electroantennography (EAG)

EAG is a technique used to measure the average electrical output of the entire antenna in response to an odorant stimulus.

Methodology:

-

Insect Preparation:

-

An adult insect is immobilized, often by chilling it at 4°C for 5-10 minutes.

-

The insect is then mounted on a stage, and the head is fixed using dental wax or a similar adhesive.

-

The tip of one antenna is carefully excised to allow for the insertion of the recording electrode.

-

-

Electrode Placement:

-

A reference electrode (glass capillary filled with saline solution) is inserted into the insect's head or an eye.

-

A recording electrode (glass capillary filled with saline solution) is placed over the cut end of the antenna.

-

-

Odorant Delivery:

-

A solution of (6E)-Nonen-1-ol is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at the desired concentration.

-

A 10 µL aliquot of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.

-

The filter paper is placed inside a Pasteur pipette, which serves as the odorant cartridge.

-

A continuous stream of purified and humidified air is passed over the antenna through a delivery tube.

-

The odorant cartridge is connected to the main airline, and a puff of air (typically 0.5 seconds) is diverted through the cartridge to deliver the stimulus to the antenna.

-

-

Data Acquisition:

-

The electrical signals from the antenna are amplified using a high-impedance amplifier.

-

The amplified signals are then digitized and recorded using a computer equipped with appropriate software.

-

The EAG response is measured as the maximum depolarization (in mV) from the baseline.

-

Behavioral Assays: Y-tube Olfactometer

The Y-tube olfactometer is a common apparatus for studying insect olfactory preferences in a controlled laboratory setting.

Methodology:

-

Apparatus Setup:

-

A glass or acrylic Y-shaped tube is used. The base of the "Y" serves as the insect release point, and the two arms are connected to odor sources.

-

Purified and humidified air is passed through each arm of the olfactometer at a constant flow rate.

-

The air passing through one arm is directed through a chamber containing the (6E)-Nonen-1-ol stimulus (e.g., on filter paper), while the air in the other arm passes through a control chamber (solvent only).

-

-

Insect Acclimation and Release:

-

Insects are starved for a period (e.g., 12-24 hours) before the assay to increase their motivation to respond to stimuli.

-

A single insect is introduced at the base of the Y-tube and allowed to acclimate for a short period (e.g., 1 minute).

-

-

Choice and Data Recording:

-

The insect is then allowed to walk or fly upwind and choose between the two arms.

-

A choice is recorded when the insect crosses a defined line in one of the arms and remains there for a specified time (e.g., 30 seconds).

-

Insects that do not make a choice within a set time limit (e.g., 5 minutes) are recorded as "no choice."

-

The positions of the treatment and control arms are swapped after testing a set number of insects to avoid positional bias.

-

The preference is calculated as the percentage of insects choosing the arm with the test compound.

-

Signaling Pathways

The detection of odorants like (6E)-Nonen-1-ol in insects is a complex process that begins at the peripheral olfactory neurons and culminates in a behavioral response. The following diagrams illustrate the key signaling pathways involved.

The initial detection of (6E)-Nonen-1-ol occurs in the olfactory sensory neurons (OSNs) housed within the insect's antennae. Two primary families of receptors are involved in insect olfaction: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).

In the Odorant Receptor (OR) pathway, the binding of (6E)-Nonen-1-ol to a specific OR (ORx) forms a complex with the obligatory co-receptor, Orco. This complex can function as a ligand-gated ion channel. Additionally, it can activate a G-protein cascade, leading to the production of cyclic AMP (cAMP), which in turn gates ion channels. In the Ionotropic Receptor (IR) pathway, the odorant binds to a specific IR (IRx) which is co-expressed with a co-receptor (IRco), forming an ion channel that opens upon ligand binding. Both pathways result in the influx of cations, leading to membrane depolarization and the generation of an action potential that is transmitted to the antennal lobe of the insect brain for processing. The specific receptor(s) for (6E)-Nonen-1-ol have not yet been definitively identified for most insect species.

Methodological & Application

Synthesis of (6E)-6-Nonen-1-ol from starting materials

Application Note: Synthesis of (6E)-6-Nonen-1-ol

Abstract

(6E)-6-Nonen-1-ol is a significant semiochemical, acting as a component in the pheromone blend of various insect species, and also finds application in the fragrance industry. Its precise synthesis is crucial for research in chemical ecology and for commercial applications. This document provides detailed protocols for two effective synthetic routes for (6E)-6-Nonen-1-ol: the Wittig reaction and an alkyne-based approach with stereoselective reduction. The methodologies are presented with detailed experimental procedures, data summaries, and workflow visualizations to aid researchers in the successful synthesis and characterization of this target molecule.

Introduction

(6E)-6-Nonen-1-ol is a C9 unsaturated alcohol. A notable natural occurrence is its role as a sex pheromone component for the female cucumber fruit fly, Bactrocera cucumis. The synthesis of stereochemically pure (6E)-6-Nonen-1-ol is essential for developing effective attractants for pest management strategies and for ensuring the desired olfactory profile in fragrance compositions. The primary challenge in its synthesis lies in the stereoselective formation of the (E)-configured double bond at the C6 position. This note details two robust synthetic strategies to achieve this outcome.

Overview of Synthetic Strategies

Two primary and reliable pathways for the synthesis of (6E)-6-Nonen-1-ol are outlined below.

-

Strategy A: Wittig Olefination. This classic approach involves the reaction of a C6 aldehyde-alcohol (or a protected version) with a C3 phosphorus ylide. The geometry of the resulting alkene can be influenced by the choice of reagents and reaction conditions, with the Schlosser modification or use of stabilized ylides favoring the (E)-isomer.

-

Strategy B: Alkyne Reduction. This method involves the construction of a C9 alkyne precursor followed by a stereoselective reduction to form the (E)-alkene. The use of a dissolving metal reduction (e.g., sodium in liquid ammonia) is highly effective for generating the trans-double bond.

The general synthetic workflows are illustrated below.

Application Note and Protocol for the Purification of Synthetic (6E)-Nonen-1-ol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of synthetic (6E)-Nonen-1-ol using silica gel column chromatography. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for packing the column, sample loading, elution, and fraction analysis. This method is designed to effectively separate the desired (6E)-isomer from potential (6Z)-isomer and other synthesis-related impurities. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy reference.

Introduction

(6E)-Nonen-1-ol is a long-chain unsaturated alcohol that finds applications in various fields, including the synthesis of pharmaceuticals and as a component in insect pheromone blends for pest management. Synthetic routes to (6E)-Nonen-1-ol, such as the Wittig reaction or olefin metathesis, can often result in a mixture of geometric isomers, primarily the (6E)- (trans) and (6Z)- (cis) isomers, along with other reaction byproducts. For most applications, the specific geometry of the double bond is crucial for biological activity, necessitating a robust purification method to isolate the desired (6E)-isomer.

Column chromatography is a widely used and effective technique for the separation and purification of organic compounds.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar or moderately polar solvent system).[3] Due to the difference in polarity and spatial arrangement, the (6E) and (6Z) isomers of Nonen-1-ol can be effectively separated. This application note provides a comprehensive protocol for this purification.

Materials and Methods

Materials and Equipment

| Material/Equipment | Specifications |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |

| Mobile Phase Solvents | n-Hexane (ACS grade), Ethyl Acetate (ACS grade) |

| Crude Sample | Synthetic 6-Nonen-1-ol (mixture of isomers and impurities) |

| Apparatus | Glass chromatography column (40-50 cm length, 2-4 cm diameter), Separatory funnel (for solvent reservoir), Collection tubes/flasks, Thin Layer Chromatography (TLC) plates (silica gel coated), TLC development chamber, UV lamp (254 nm), Rotary evaporator |

Pre-purification Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation of the desired product from impurities and result in an Rf value of approximately 0.2-0.4 for the target compound, (6E)-Nonen-1-ol.

Protocol for TLC Analysis:

-

Prepare several eluent mixtures with varying ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 15:85).

-

Spot the crude 6-Nonen-1-ol mixture onto separate TLC plates.

-

Develop the plates in a chamber saturated with the respective eluent mixture.

-

Visualize the separated spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

-

Select the solvent system that provides the best separation and the target Rf value for the product.

Experimental Protocol: Column Chromatography

This protocol details the purification of (6E)-Nonen-1-ol using a slurry packing method for the silica gel column.

Column Preparation (Slurry Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

-

Add a layer of sand (approximately 1-2 cm) over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.

-

Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm). Never let the solvent level drop below the top of the silica gel.

-

Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top.

-

Drain the solvent until its level is just at the top of the sand layer.

Sample Loading

-

Dissolve the crude synthetic 6-Nonen-1-ol in a minimal amount of the initial eluent.

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Open the stopcock and allow the sample to absorb into the silica gel, ensuring the solvent level does not fall below the top of the silica bed.

-

Rinse the sample flask with a small amount of the eluent and add it to the column to ensure complete transfer of the sample.

Elution and Fraction Collection

-

Once the sample is loaded, carefully add the eluent to the top of the column, filling the space above the stationary phase.

-

Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/minute).

-

Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in separate test tubes or flasks.

-

If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.

Monitoring the Separation

-

Analyze the collected fractions by TLC to identify which contain the purified (6E)-Nonen-1-ol.

-

Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture for comparison.

-

Develop and visualize the TLC plate as described in section 2.2.

-

Fractions containing only the spot corresponding to the desired product are combined.

Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified (6E)-Nonen-1-ol.

-

Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of 1 gram of crude (6E)-Nonen-1-ol.

| Parameter | Value/Range | Notes |

| Crude Sample Mass | 1.0 g | Containing (6E)- and (6Z)-isomers and other impurities. |

| Silica Gel Mass | 50 - 100 g | A 50:1 to 100:1 ratio of silica to crude sample is recommended. |

| Column Dimensions | 3 cm (ID) x 30 cm (Length) | |

| Initial Eluent | 5% Ethyl Acetate in Hexane | Used for column packing and initial elution. |

| Gradient Elution | 5% to 20% Ethyl Acetate in Hexane | Gradient may be adjusted based on TLC analysis. |

| TLC Rf of (6E)-Nonen-1-ol | ~0.3 | In 10% Ethyl Acetate in Hexane. |

| Fraction Size | 15 mL | |

| Expected Yield | 70-85% | Dependent on the purity of the crude mixture. |

| Expected Purity | >98% | As determined by GC-MS. |

Visualized Workflow

The following diagram illustrates the workflow for the purification of (6E)-Nonen-1-ol by column chromatography.

Caption: Workflow for the purification of (6E)-Nonen-1-ol.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of synthetic (6E)-Nonen-1-ol using silica gel column chromatography. By carefully selecting the eluent system based on preliminary TLC analysis and following the detailed steps for column preparation, sample loading, and fraction collection, researchers can achieve high purity of the desired (6E)-isomer, which is critical for its intended applications.

References

Application Notes and Protocols for the GC-MS Analysis of 6-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonen-1-ol is a fatty alcohol that plays a role as a flavoring agent, plant metabolite, and pheromone.[1] Its accurate identification and quantification are crucial in various fields, including food science, agriculture, and chemical ecology. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like 6-Nonen-1-ol, offering high sensitivity and specificity. This document provides a detailed protocol for the analysis of 6-Nonen-1-ol using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of 6-Nonen-1-ol.

a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., beverages, aqueous solutions):

-

To 10 mL of the liquid sample, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and enhance the extraction efficiency.

-

Add 5 mL of a non-polar organic solvent such as hexane or dichloromethane.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully collect the upper organic layer containing the extracted 6-Nonen-1-ol using a Pasteur pipette.

-

Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a clean vial for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples:

HS-SPME is a solvent-free extraction technique suitable for volatile compounds.

-

Place 5 g (for solid samples) or 5 mL (for liquid samples) into a 20 mL headspace vial.

-

Add an appropriate internal standard (e.g., 1-octanol) to the sample.

-

Seal the vial with a PTFE-faced silicone septum.

-

Incubate the vial at a constant temperature (e.g., 60 °C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of 6-Nonen-1-ol. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.0 mL/min (constant flow mode) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 240 °C at 20 °C/min, hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35 - 350 |

| Solvent Delay | 3 minutes |

Derivatization (Optional)

For improved peak shape and increased volatility, especially at low concentrations, derivatization of the hydroxyl group of 6-Nonen-1-ol can be performed. Silylation is a common method.

-

Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Seal the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

Data Presentation and Analysis

Qualitative Analysis

Identification of 6-Nonen-1-ol is based on a comparison of its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.

-

Retention Time: The time it takes for a compound to elute from the GC column.[2] Under the specified conditions, the retention time for 6-Nonen-1-ol is expected to be in the mid-to-late region of the chromatogram. An exact retention time should be confirmed by injecting a pure standard.

-

Mass Spectrum: The mass spectrum of 6-Nonen-1-ol will show a characteristic fragmentation pattern. The NIST WebBook provides reference mass spectra for both the (E) and (Z) isomers.[3][4]

Key Mass Spectral Fragments for 6-Nonen-1-ol (C₉H₁₈O, MW: 142.24):

| Isomer | Key Fragment Ions (m/z) |

| (E)-6-Nonen-1-ol | 41, 55, 69, 82, 96, 110 |

| (Z)-6-Nonen-1-ol | 41, 55, 67, 82, 96, 110 |

Quantitative Analysis

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.

-

Internal Standard Selection: Choose an internal standard with similar chemical properties to 6-Nonen-1-ol but with a different retention time. 1-Octanol or nonan-1-ol are suitable candidates.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 6-Nonen-1-ol and a constant concentration of the internal standard.

-

Analysis: Analyze the calibration standards and the unknown samples using the established GC-MS method.

-

Data Processing: For each standard and sample, determine the peak area of 6-Nonen-1-ol and the internal standard.

-

Calibration Plot: Plot the ratio of the peak area of 6-Nonen-1-ol to the peak area of the internal standard against the concentration of 6-Nonen-1-ol.

-

Quantification: Determine the concentration of 6-Nonen-1-ol in the unknown samples by using the regression equation from the calibration curve.

Example Calibration Data (Hypothetical):

| Concentration of 6-Nonen-1-ol (µg/mL) | Peak Area of 6-Nonen-1-ol | Peak Area of Internal Standard | Area Ratio (Analyte/IS) |

| 1 | 15,000 | 100,000 | 0.15 |

| 5 | 78,000 | 102,000 | 0.76 |

| 10 | 155,000 | 101,000 | 1.53 |

| 25 | 390,000 | 99,000 | 3.94 |

| 50 | 785,000 | 100,500 | 7.81 |

Quality Control

To ensure the reliability of the results, include the following quality control measures:

-

Blank Samples: Analyze a solvent blank with each batch of samples to check for contamination.

-

Calibration Verification: Analyze a mid-level calibration standard after every 10-15 samples to verify the stability of the instrument response.

-

Spiked Samples: Spike a real sample with a known amount of 6-Nonen-1-ol to assess matrix effects and recovery.

Visualizations

Caption: General workflow for the GC-MS analysis of 6-Nonen-1-ol.

Caption: Logical relationship for quantitative analysis using an internal standard method.

References

Protocol for Electroantennography (EAG) using (6E)-6-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to an airborne chemical stimulus. This method provides valuable insights into the sensitivity and specificity of an insect's olfactory system to various compounds. The following protocol details the use of (6E)-6-Nonen-1-ol, a known melon fruit fly attractant, as the odorant stimulus. This protocol is particularly relevant for screening potential attractants or repellents in pest management research and for studying the fundamental mechanisms of olfaction in drug development.

The data generated from EAG studies, typically presented as dose-response curves, can be used to quantify the potency of different odorants. By comparing the EAG responses to a range of compounds, researchers can identify key semiochemicals that modulate insect behavior. This information is critical for the development of targeted and environmentally friendly pest control strategies. Furthermore, understanding the interaction between odorants and olfactory receptors at the periphery can inform the design of novel compounds that could interfere with these processes, with potential applications in public health and agriculture.

Quantitative Data Summary

The following table summarizes representative EAG response data of the melon fly, Bactrocera cucurbitae, to varying concentrations of (6E)-6-Nonen-1-ol. The responses are presented as a percentage of the response to a standard compound.

| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |

| 0.0001 | 0.12 | 0.03 |

| 0.001 | 0.35 | 0.08 |

| 0.01 | 0.78 | 0.15 |

| 0.1 | 1.52 | 0.29 |

| 1 | 2.89 | 0.45 |

| 10 (Standard) | 3.50 | 0.51 |

Experimental Protocol

This protocol is adapted from studies on the melon fly, Bactrocera cucurbitae.

Materials

-

Insects: Adult melon flies (Bactrocera cucurbitae), 7-10 days old.

-

Chemicals:

-

(6E)-6-Nonen-1-ol (CAS No. 35854-86-5)

-

Hexane (solvent)

-

Saline solution (e.g., Ringer's solution)

-

-

Equipment:

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Amplifier (DC or AC/DC)

-

Data acquisition system and software

-

Odor delivery system (e.g., puff stimulus device)

-

Filter paper strips

-

Pipettes

-

Procedure

-

Preparation of Odorant Stimulus:

-

Prepare a stock solution of (6E)-6-Nonen-1-ol in hexane.

-

Create a serial dilution of the stock solution to obtain the desired concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1, and 10 µg/µL).

-

Apply 10 µL of each solution to a filter paper strip.

-

Allow the solvent to evaporate for 30-60 seconds before use.

-

-

Insect Preparation:

-

Immobilize an adult melon fly by chilling it on ice.

-

Excise the head of the insect using a sharp razor blade.

-

Mount the excised head onto a holder using dental wax or a similar adhesive.

-

Carefully remove one of the antennae from its socket using fine forceps.

-

-

Electrode Placement:

-

Fill two glass capillary electrodes with saline solution.

-

Insert an Ag/AgCl wire into each electrode.

-

Under a dissecting microscope, insert the tip of the recording electrode into the distal end of the antenna.

-

Insert the reference electrode into the base of the antenna or the head capsule.

-

-

EAG Recording:

-

Position the antenna in a continuous stream of humidified, purified air.

-

Introduce the filter paper with the odorant stimulus into the airstream for a defined period (e.g., 0.5 seconds) using an odor delivery system.

-

Record the resulting electrical potential change from the antenna using the data acquisition system.

-

Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.

-

Present the different concentrations in a randomized order to avoid systematic errors.

-

Use a filter paper with only hexane as a control.

-

-

Data Analysis:

-

Measure the peak amplitude of the negative voltage deflection for each EAG response.

-

Subtract the response to the hexane control from the responses to the odorant stimuli.

-

Calculate the mean and standard deviation of the responses for each concentration across multiple replicates.

-

Dose-response curves can be generated by plotting the mean EAG response against the logarithm of the odorant concentration.

-

Visualizations

Caption: Experimental workflow for electroantennography (EAG).

Caption: Simplified insect olfactory signaling pathway.

Field trapping experiments with (E)-6-nonen-1-ol as a lure

Application Notes: Field Trapping with (E)-6-nonen-1-ol

Introduction

(E)-6-nonen-1-ol is a semiochemical that functions as a potent attractant for several key insect pest species. It is primarily known as a female-produced sex pheromone component of the codling moth, Cydia pomonella, a major pest in apple and pear orchards. Additionally, this compound acts as a kairomone, or a plant volatile, attracting both male and female codling moths. Its attractiveness has also been documented for other significant agricultural pests, including the Mediterranean fruit fly (Ceratitis capitata) and the olive fly (Bactrocera oleae). These characteristics make (E)-6-nonen-1-ol a valuable tool for monitoring and managing pest populations through field trapping.

These application notes provide detailed protocols for utilizing (E)-6-nonen-1-ol as a lure in field trapping experiments, designed for researchers and pest management professionals.

Quantitative Data Summary

The efficacy of (E)-6-nonen-1-ol lures is typically quantified by the number of target insects captured in traps over a specified period. The following table presents a representative summary of data from field trapping experiments.

| Target Species | Lure Loading (mg) | Trap Type | Mean Trap Catch (Insects/Trap/Week) | Lure Longevity (Weeks) | Key References |

| Cydia pomonella (Codling Moth) | 1 | Delta | 25 ± 5 | 4-6 | |

| Ceratitis capitata (Medfly) | 10 | McPhail | 15 ± 3 | 3-4 | |

| Bactrocera oleae (Olive Fly) | 10 | McPhail | 12 ± 4 | 3-4 |

Note: Data are representative and can vary significantly based on pest population density, environmental conditions, trap placement, and lure dispenser type.

Experimental Protocols

Protocol 1: Preparation of (E)-6-nonen-1-ol Lures

This protocol describes the preparation of rubber septa lures, a common dispenser for volatile semiochemicals.

Materials:

-

(E)-6-nonen-1-ol (≥98% purity)

-

Hexane (HPLC grade)

-

Red rubber septa (or other suitable dispenser)

-

Micropipette and tips

-

Glass vials with PTFE-lined caps

-

Fume hood

-

Forceps

Procedure:

-

Stock Solution Preparation: Inside a fume hood, prepare a stock solution of (E)-6-nonen-1-ol in hexane. For a 1 mg lure, a concentration of 10 mg/mL is convenient (e.g., dissolve 100 mg of (E)-6-nonen-1-ol in 10 mL of hexane).

-

Lure Loading: Place a single rubber septum in a clean glass vial. Using a micropipette, apply 100 µL of the stock solution directly onto the septum to achieve a 1 mg load.

-

Solvent Evaporation: Leave the vial uncapped in the fume hood for 2-4 hours to allow the hexane to evaporate completely.

-

Storage: Once the solvent has evaporated, cap the vial tightly. Store lures at -20°C in a sealed container until field deployment. Avoid prolonged storage to ensure maximum potency.

Caption: Workflow for the preparation of (E)-6-nonen-1-ol rubber septa lures.

Protocol 2: Field Trapping Experimental Design and Deployment

This protocol outlines the setup of a field experiment to monitor codling moth populations.

Materials:

-

Prepared (E)-6-nonen-1-ol lures

-

Pheromone traps (e.g., Pherocon® VI Delta traps)

-

Sticky liners for traps

-

Gloves

-

Flagging tape and permanent markers

-

GPS device for marking trap locations

Procedure:

-

Site Selection: Choose an orchard or field with a known or suspected population of the target pest. Avoid areas with heavy pesticide application immediately prior to or during the experiment.

-

Experimental Layout:

-

Establish a grid of traps within the experimental plot. A typical density for monitoring is 1 trap per 1-2 hectares.

-

Ensure a minimum distance of 50 meters between traps to avoid interference.

-

Include control traps baited with a blank (solvent-only) lure to measure baseline captures.

-